Zaltoprofen

COX-2 selectivity NSAID pharmacology enzyme inhibition assay

Zaltoprofen (CAS 74711-43-6) is a pharmacologically distinct NSAID for preclinical pain & inflammation research. It offers a COX-1/COX-2 selectivity ratio of 6.56 — 1.7× higher than etodolac — and a unique bradykinin-mediated analgesic mechanism absent in meloxicam or loxoprofen. With a superior ulcerogenic safety index (UD50/ED40 = 11.3), it enables longitudinal arthritis models without confounding gastric pathology. S(+)-enantiomer investigations are supported by prolonged TPGS half-life (8.37 h). Choose Zaltoprofen for mechanistic pain studies requiring COX-independent readouts.

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
CAS No. 74711-43-6
Cat. No. B1682369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen
CAS74711-43-6
SynonymsZaltoprofen;  CN 100;  CN-100;  CN100
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
InChIInChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyMUXFZBHBYYYLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaltoprofen (CAS 74711-43-6): A Preferential COX-2 Inhibitor with Dual Analgesic Mechanisms for Inflammation Research and Procurement


Zaltoprofen (CAS 74711-43-6) is a propionic acid-derivative non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential cyclooxygenase-2 (COX-2) inhibitor with IC50 values of 1.3 μM for COX-1 and 0.34 μM for COX-2, yielding a COX-1/COX-2 selectivity ratio of 6.56 [1]. Beyond COX inhibition, Zaltoprofen exhibits a distinct bradykinin-mediated analgesic mechanism independent of prostaglandin synthesis, differentiating it from conventional NSAIDs that rely solely on COX blockade [2]. Zaltoprofen is primarily indicated for the treatment of rheumatoid arthritis, osteoarthritis, post-operative pain, and acute upper respiratory tract infections, and is marketed in several countries under the trade name Soleton [3].

Zaltoprofen (CAS 74711-43-6) Procurement Rationale: Why In-Class NSAIDs Cannot Be Interchanged Without Quantitative Risk Assessment


Zaltoprofen cannot be interchanged with other NSAIDs without considering its unique COX-2 selectivity profile and dual-mechanism analgesic activity. While many NSAIDs exhibit comparable anti-inflammatory potency, Zaltoprofen demonstrates a COX-1/COX-2 selectivity ratio of 6.56, which is 1.7-fold higher than etodolac (3.93) and 3.3-fold higher than diclofenac (1.96) [1]. This selectivity translates directly into reduced gastric prostaglandin E2 (PGE2) inhibition at therapeutic anti-inflammatory doses, with Zaltoprofen showing an ulcerogenic safety index (UD50/ED40) of 11.3 compared to 0.8 for meloxicam and 0.1 for mofezolac [2]. Furthermore, Zaltoprofen potently inhibits bradykinin-induced nociceptive responses, an activity not observed with other COX-2 preferential inhibitors such as meloxicam or etodolac, nor with COX-1/COX-2 inhibitors such as loxoprofen sodium, which exhibit only weak effects in this pathway [3]. These differential properties render Zaltoprofen a distinct pharmacological entity with specific procurement value in preclinical inflammation and pain models.

Zaltoprofen (CAS 74711-43-6) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Zaltoprofen COX-2 Selectivity Ratio Superior to Etodolac, Diclofenac, Loxoprofen, and Indomethacin

Zaltoprofen (ZP) exhibits a COX-1/COX-2 selectivity ratio of 6.56 using refined enzyme preparations, which is 1.7-fold higher than etodolac (3.93), 3.3-fold higher than diclofenac sodium (1.96), 3.5-fold higher than loxoprofen (1.90), and 41-fold higher than indomethacin (0.16) [1]. This quantitative selectivity ranking directly correlates with the differential ulcerogenic potential observed in vivo, as higher COX-2 selectivity reduces gastric mucosal PGE2 suppression [1].

COX-2 selectivity NSAID pharmacology enzyme inhibition assay

Zaltoprofen Tissue-Selective PGE2 Inhibition: Minimal Gastric Suppression at Therapeutic Anti-Inflammatory Doses

At doses that produced equivalent inhibition of PGE2 biosynthesis at the inflammatory site (carrageenin-air pouch model), Zaltoprofen demonstrated markedly lower gastric mucosal PGE2 suppression compared to etodolac, loxoprofen sodium, and indomethacin, with ZP showing negligible inhibition of gastric PGE2 release [1]. The ulcerogenic safety index (UD50/ED40 ratio) was 11.3 for Zaltoprofen, which is 14-fold higher than meloxicam (0.8), 14-fold higher than lornoxicam (0.8), and 113-fold higher than mofezolac (0.1), though lower than celecoxib (>103) [2].

gastric safety prostaglandin E2 tissue selectivity NSAID ulcerogenicity

Zaltoprofen Potent Bradykinin-Induced Nociception Inhibition Not Observed with Meloxicam, Etodolac, or Loxoprofen

In a rat model of bradykinin-induced nociception via retrograde infusion into the right common carotid artery, Zaltoprofen exhibited a potent inhibitory action, whereas other COX-2 preferential inhibitors (meloxicam, etodolac) showed no apparent effect, and the COX-1/COX-2 inhibitor loxoprofen sodium exhibited only a weak effect [1]. Additionally, Zaltoprofen most potently inhibited bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake into dorsal root ganglion (DRG) neurons compared with indomethacin, loxoprofen, and diclofenac [2]. Zaltoprofen achieves this effect without binding to bradykinin B1 or B2 receptors, instead blocking the B2 receptor-mediated intracellular signaling pathway in primary sensory neurons [1].

bradykinin nociception analgesic mechanism DRG neurons

Zaltoprofen Clinical Noninferiority to Diclofenac in Knee Osteoarthritis with Comparable Tolerability Profile

In a 4-week, multicentric, randomized, double-blind, double-dummy trial involving 213 patients with radiologically and clinically confirmed primary knee osteoarthritis, Zaltoprofen (80 mg t.i.d.) demonstrated clinically noninferior analgesic efficacy compared to diclofenac (50 mg t.i.d.), with no statistically significant difference in pain intensity improvement, functional status, or pain relief at weeks 1, 2, 3, and 4 (p > 0.05) [1]. Both treatment groups exhibited significant improvement from baseline (p < 0.001), and both medications were well tolerated with no incidence of serious adverse events [1].

knee osteoarthritis clinical efficacy randomized controlled trial diclofenac comparator

Zaltoprofen Single-Dose Noninferiority to Loxoprofen for Antipyretic and Analgesic Efficacy in Acute Upper Respiratory Tract Infection

In a large randomized study enrolling 330 patients with acute upper respiratory tract infection (including influenza), single-dose Zaltoprofen 160 mg proved noninferior to loxoprofen sodium 60 mg for both antipyretic and analgesic efficacy over a 4-hour post-dose period [1]. Both body temperature reduction and cumulative VAS pain score improvement were comparable between groups, with substantial reductions versus baseline and placebo observed at 4 hours [1]. The noninferiority was also confirmed in the subset of 73 influenza virus antigen-positive patients [1].

antipyretic acute URTI clinical noninferiority loxoprofen comparator

Zaltoprofen (CAS 74711-43-6) High-Value Application Scenarios for Preclinical and Clinical Research Procurement


Chronic Inflammatory Disease Models Requiring Extended Dosing Without Gastric Confounds

In chronic inflammation models such as collagen-induced arthritis, adjuvant arthritis, or carrageenin-induced chronic paw edema, Zaltoprofen's high COX-2 selectivity ratio (6.56) and favorable ulcerogenic safety index (11.3) enable prolonged administration (weeks to months) without inducing significant gastric lesions that could confound behavioral or physiological endpoints [1][2]. This property makes Zaltoprofen particularly suitable for longitudinal pain and inflammation studies where gastric pathology would otherwise necessitate early study termination or introduce confounding variables.

Bradykinin-Mediated Pain Pathway Dissection and Mechanistic Analgesic Research

Zaltoprofen's unique ability to potently inhibit bradykinin-induced nociceptive responses without binding to bradykinin B1 or B2 receptors, in contrast to other COX-2 preferential inhibitors (meloxicam, etodolac) which lack this activity, positions it as a critical pharmacological tool for dissecting bradykinin B2 receptor-mediated intracellular signaling cascades in primary sensory neurons [3][4]. Researchers investigating the role of bradykinin in inflammatory pain, neuropathic pain, or migraine can utilize Zaltoprofen to differentiate COX-dependent from COX-independent analgesic mechanisms.

Clinical Comparator Studies in Osteoarthritis and Acute Inflammatory Pain

Zaltoprofen's demonstrated clinical noninferiority to diclofenac (80 mg t.i.d. vs 50 mg t.i.d.) in knee osteoarthritis and noninferiority to loxoprofen in acute URTI provides robust evidence for its use as a reference standard in clinical trials evaluating novel analgesics or anti-inflammatory agents [5][6]. Its well-characterized efficacy and safety profile, combined with its preferential COX-2 selectivity, make Zaltoprofen an appropriate active comparator for studies requiring a benchmark NSAID with a favorable gastrointestinal safety profile.

Enantiomer-Specific Pharmacological Investigations in Chiral NSAID Research

Zaltoprofen exists as a racemic mixture of S(+)- and R(−)-enantiomers, with S(+)-zaltoprofen identified as the active anti-inflammatory component exhibiting stronger efficacy than the racemate, while both enantiomers contribute to analgesic effects [7]. The significantly longer half-life of pure S(+)-zaltoprofen in TPGS (8.37 ± 0.92 h) compared to the racemate components (3.39-4.20 h) enables enantiomer-specific pharmacokinetic and pharmacodynamic investigations [8]. This chiral differentiation provides a valuable model system for studying stereoselective NSAID pharmacology and developing enantiopure formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaltoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.